molecular formula C13H16ClNO B11179306 Azepan-1-yl(3-chlorophenyl)methanone

Azepan-1-yl(3-chlorophenyl)methanone

Cat. No.: B11179306
M. Wt: 237.72 g/mol
InChI Key: OAKQOBWRMFCFLN-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)azepane is a seven-membered nitrogen-containing heterocyclic compound It features a benzoyl group substituted with a chlorine atom at the third position, attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorobenzoyl)azepane can be synthesized through various methods. One common approach involves the cyclization of linear precursors. For instance, the Beckmann rearrangement of functionalized piperidones can be employed to form the azepane ring . Another method involves the photochemical dearomative ring expansion of nitroarenes, where the nitro group is converted into a singlet nitrene under blue light irradiation, followed by hydrogenolysis to yield azepanes .

Industrial Production Methods: Industrial production of 1-(3-Chlorobenzoyl)azepane typically involves scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production. For example, the use of palladium-catalyzed reactions under mild conditions has been reported for the synthesis of azepane derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzoyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: N-oxides of 1-(3-Chlorobenzoyl)azepane.

    Reduction: 1-(3-Chlorobenzyl)azepane.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)azepane involves its interaction with molecular targets and pathways. The benzoyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity . Detailed studies using computational methods, such as density functional theory (DFT), have provided insights into the reaction pathways and the origin of its unique reactivity .

Comparison with Similar Compounds

1-(3-Chlorobenzoyl)azepane can be compared with other similar compounds, such as:

    Azepine: A seven-membered nitrogen-containing heterocycle with different substitution patterns.

    Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.

    Thiepane: A sulfur-containing seven-membered ring.

    Silepane: A silicon-containing seven-membered ring.

Uniqueness: 1-(3-Chlorobenzoyl)azepane is unique due to the presence of the chlorine-substituted benzoyl group, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

azepan-1-yl-(3-chlorophenyl)methanone

InChI

InChI=1S/C13H16ClNO/c14-12-7-5-6-11(10-12)13(16)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2

InChI Key

OAKQOBWRMFCFLN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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